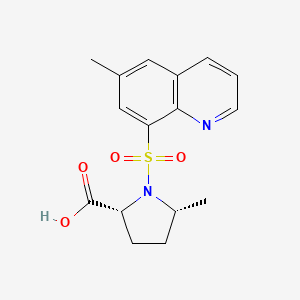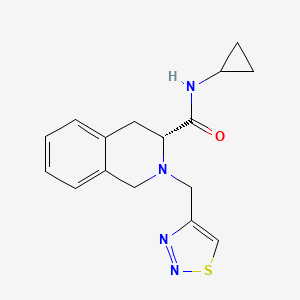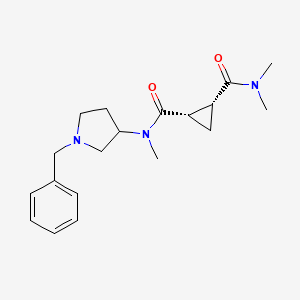
(2R,5R)-5-methyl-1-(6-methylquinolin-8-yl)sulfonylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5R)-5-methyl-1-(6-methylquinolin-8-yl)sulfonylpyrrolidine-2-carboxylic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been found to have promising results in various studies.
作用機序
The mechanism of action of (2R,5R)-5-methyl-1-(6-methylquinolin-8-yl)sulfonylpyrrolidine-2-carboxylic acid involves the inhibition of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a significant role in the proliferation and survival of cancer cells. By inhibiting BTK, TAK-659 can effectively suppress the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has potent anti-inflammatory effects. It has been found to reduce the levels of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various inflammatory diseases. TAK-659 has also been found to improve the survival rate of mice with sepsis, a life-threatening condition caused by an overwhelming immune response to infection.
実験室実験の利点と制限
One of the main advantages of (2R,5R)-5-methyl-1-(6-methylquinolin-8-yl)sulfonylpyrrolidine-2-carboxylic acid is its high potency and selectivity. It has been found to have minimal off-target effects, which makes it an ideal candidate for drug development. However, one of the limitations of TAK-659 is its poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research of (2R,5R)-5-methyl-1-(6-methylquinolin-8-yl)sulfonylpyrrolidine-2-carboxylic acid. One of the main areas of interest is in the development of TAK-659 as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage and administration route of TAK-659 in vivo. Additionally, research is needed to investigate the potential applications of TAK-659 in the treatment of other inflammatory diseases. Finally, studies are needed to investigate the potential side effects of TAK-659 in vivo and to determine the safety profile of this compound.
Conclusion
This compound is a promising compound that has been studied for its potential applications in various scientific research areas. It has been found to have potent anti-inflammatory and anti-tumor activity and can inhibit the growth of cancer cells. Although there are still many questions to be answered regarding the safety and efficacy of TAK-659, the future looks promising for this compound.
合成法
The synthesis method of (2R,5R)-5-methyl-1-(6-methylquinolin-8-yl)sulfonylpyrrolidine-2-carboxylic acid involves the reaction of 6-methylquinoline-8-sulfonyl chloride with (2R,5R)-2-carboxy-5-methylpyrrolidine. This reaction produces this compound as a white solid with a high purity.
科学的研究の応用
(2R,5R)-5-methyl-1-(6-methylquinolin-8-yl)sulfonylpyrrolidine-2-carboxylic acid has been studied for its potential applications in various scientific research areas. One of the main areas of research is in the field of oncology. Studies have shown that TAK-659 has potent anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to enhance the efficacy of other anti-cancer drugs.
特性
IUPAC Name |
(2R,5R)-5-methyl-1-(6-methylquinolin-8-yl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-8-12-4-3-7-17-15(12)14(9-10)23(21,22)18-11(2)5-6-13(18)16(19)20/h3-4,7-9,11,13H,5-6H2,1-2H3,(H,19,20)/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASBHVOYSDVXOJ-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1S(=O)(=O)C2=CC(=CC3=C2N=CC=C3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1S(=O)(=O)C2=CC(=CC3=C2N=CC=C3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R)-N-cyclopropyl-2-[(2-oxo-1H-quinolin-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338851.png)
![(3R)-N-cyclopropyl-2-[(2,4-difluorophenyl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338854.png)
![(3R)-N-cyclopropyl-2-[(2-methylpyridin-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338855.png)



![(3R,5S)-5-(methoxymethyl)-1-[2-(4-methylphenyl)ethyl]pyrrolidin-3-ol](/img/structure/B7338889.png)
![[4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone](/img/structure/B7338897.png)



![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(1-ethylpyrazol-3-yl)acetamide](/img/structure/B7338933.png)
![(2R,5R)-5-methyl-1-[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B7338941.png)
![(6-bromo-3,4-dihydro-2H-1,5-naphthyridin-1-yl)-[(1R,2R)-2-propylcyclopropyl]methanone](/img/structure/B7338948.png)
